Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is potassium (9Z,12Z,15Z)-octadeca-9,12,15-trienoate, reflecting its 18-carbon chain, three cis-configured double bonds at positions 9, 12, and 15, and the potassium counterion. The "Z" designation specifies the cis configuration of all double bonds, distinguishing it from trans (E) isomers.
The structural formula is represented as:
$$ \text{CH}3(\text{CH}2)3(\text{CH}2\text{CH}=\text{CH})3(\text{CH}2)_7\text{COO}^- \text{K}^+ $$
The SMILES notation encodes the stereochemistry as:
$$ \text{C/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[K+]} $$
The InChIKey, a hashed version of the International Chemical Identifier, is FKEDIMSDTKPZNV-ICUOVBAUSA-M , which uniquely distinguishes this isomer from other stereochemical variants.
CAS Registry Number (38660-45-6) and Alternative Chemical Identifiers
This compound is registered under CAS 38660-45-6 , with additional identifiers critical for database cross-referencing:
The molecular formula is $$ \text{C}{18}\text{H}{29}\text{KO}_2 $$, with a molecular weight of 316.5 g/mol. The salt forms via deprotonation of α-linolenic acid’s carboxylic group and association with a potassium ion.
Relationship to Alpha-Linolenic Acid (ALA) and Derivative Salts
Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate is the potassium salt of α-linolenic acid (ALA), an omega-3 essential fatty acid with the formula $$ \text{C}{18}\text{H}{30}\text{O}_2 $$. The structural relationship is summarized below:
| Property | α-Linolenic Acid (ALA) | Potassium Salt |
|---|---|---|
| IUPAC Name | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | potassium (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
| Formula | $$ \text{C}{18}\text{H}{30}\text{O}_2 $$ | $$ \text{C}{18}\text{H}{29}\text{KO}_2 $$ |
| Molecular Weight | 278.4 g/mol | 316.5 g/mol |
| Key Functional Group | Carboxylic acid (-COOH) | Carboxylate (-COO⁻K⁺) |
Salts of ALA, including sodium and potassium variants, enhance water solubility compared to the free acid, making them advantageous for formulations requiring aqueous compatibility. For example, the sodium salt (CAS 822-18-4) shares analogous applications but differs in cation-specific properties like ionic radius and solubility.
Properties
CAS No. |
38660-45-6 |
|---|---|
Molecular Formula |
C18H29KO2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
potassium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C18H30O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-; |
InChI Key |
FKEDIMSDTKPZNV-IFNWOZJISA-M |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[K+] |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[K+] |
Related CAS |
463-40-1 (Parent) |
Origin of Product |
United States |
Preparation Methods
Direct Neutralization of Alpha-Linolenic Acid with Potassium Hydroxide
The most common and straightforward method to prepare potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate is by neutralizing the free acid (alpha-linolenic acid) with potassium hydroxide (KOH). This reaction forms the potassium salt and water as a byproduct.
$$
\text{(9Z,12Z,15Z)-9,12,15-octadecatrienoic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
- Dissolve alpha-linolenic acid in a suitable organic solvent such as ethanol or methanol to facilitate mixing.
- Slowly add an aqueous or alcoholic solution of potassium hydroxide under stirring at ambient or slightly elevated temperature.
- Monitor the pH to ensure complete neutralization (pH ~7-8).
- Remove solvent under reduced pressure if necessary to isolate the potassium salt as a paste or solid.
- Dry under vacuum to remove residual moisture.
- Mild reaction conditions are essential to prevent oxidation of the polyunsaturated fatty acid.
- The reaction is typically carried out under inert atmosphere (nitrogen or argon) to minimize oxidative degradation.
- The product is sensitive to air and light; antioxidants may be added to stabilize the compound.
Extraction and Neutralization from Natural Sources
Industrial preparation often starts with natural oils rich in alpha-linolenic acid, such as flaxseed oil or perilla oil.
- Extraction: Oils are extracted from seeds using mechanical pressing or solvent extraction.
- Purification: The oil is purified to enrich alpha-linolenic acid content by fractional distillation or chromatography.
- Hydrolysis: Triglycerides are hydrolyzed enzymatically or chemically to release free fatty acids.
- Neutralization: The free alpha-linolenic acid is neutralized with potassium hydroxide solution to form potassium linolenate.
- Isolation: The potassium salt is isolated by solvent removal and drying.
This method is favored for large-scale production due to the availability of natural raw materials and cost-effectiveness.
Alternative Synthetic Routes and Modifications
- Salt Formation with Other Alkali Metals: Similar preparation methods are used for lithium or sodium salts by substituting KOH with LiOH or NaOH, respectively. These salts have different solubility and biological properties but are prepared analogously.
- Conjugated Linolenic Acid Derivatives: Some patents describe isomerization and conjugation reactions of alpha-linolenic acid before salt formation to produce derivatives with altered double bond configurations, but these are specialized processes beyond the standard potassium salt preparation.
Reaction Conditions and Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | Ethanol, Methanol, Water (aqueous) | Solvent choice affects solubility and reaction rate |
| Temperature | 20–40 °C | Mild to avoid oxidation |
| pH | Neutral to slightly basic (7–8) | Ensures complete neutralization |
| Atmosphere | Nitrogen or Argon (inert) | Prevents oxidation of polyunsaturated bonds |
| Reaction Time | 1–3 hours | Sufficient for complete neutralization |
| Antioxidants | Optional (e.g., BHT) | Added to improve stability |
Analytical and Quality Control Considerations
- Purity Assessment: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to confirm fatty acid profile and salt formation.
- Spectroscopic Analysis: Infrared (IR) spectroscopy to confirm carboxylate salt formation (disappearance of acid C=O stretch, appearance of COO− bands).
- Oxidation Monitoring: Peroxide value and anisidine value tests to assess oxidative stability.
- Physical Properties: Appearance, solubility, and melting point determination.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Neutralization | Alpha-linolenic acid | KOH in ethanol/methanol, mild temp, inert atmosphere | Simple, high purity, controllable | Requires pure acid, oxidation risk |
| Extraction & Neutralization | Natural oils (flaxseed, perilla) | Oil extraction, hydrolysis, KOH neutralization | Cost-effective, scalable | Complex purification steps |
| Salt Formation with Other Metals | Alpha-linolenic acid | LiOH, NaOH instead of KOH | Produces different salts for research | Similar oxidation sensitivity |
| Isomerization & Derivative Synthesis | Alpha-linolenic acid | Catalytic isomerization, then neutralization | Produces specialized derivatives | More complex, less common |
Research Findings and Notes
- The potassium salt form improves water solubility compared to free acid, facilitating its use in surfactants and emulsifiers.
- The preparation must minimize exposure to oxygen and light to prevent degradation of the polyunsaturated bonds, which are prone to oxidation.
- Industrial processes emphasize purification steps to remove impurities that may catalyze oxidation or affect product stability.
- The potassium salt retains the biological activity of alpha-linolenic acid and is used in formulations requiring stable, water-soluble omega-3 fatty acid derivatives.
Chemical Reactions Analysis
Types of Reactions
Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The potassium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used under mild conditions.
Substitution: Reagents like sodium chloride or calcium chloride can be used to replace the potassium ion under aqueous conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids like stearic acid.
Substitution: Sodium (9Z,12Z,15Z)-9,12,15-octadecatrienoate or calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate.
Scientific Research Applications
Nutritional Applications
Dietary Supplementation
- Health Benefits : ALA is recognized for its cardiovascular benefits. It helps reduce inflammation and improve lipid profiles, which are crucial for heart health. Clinical studies have shown that ALA supplementation can lower triglyceride levels and increase HDL cholesterol levels.
- Functional Foods : Products enriched with ALA are marketed for their health benefits. Examples include fortified oils and spreads that promote omega-3 intake. The incorporation of ALA into food products has been linked to improved overall dietary quality.
Pharmaceutical Uses
Anti-inflammatory Properties
- Research indicates that ALA exhibits significant anti-inflammatory effects. It has been shown to reduce markers of inflammation in conditions such as arthritis and cardiovascular diseases. A study demonstrated that patients receiving ALA supplementation experienced decreased levels of C-reactive protein (CRP), a marker of inflammation .
Neuroprotective Effects
- ALA has been studied for its neuroprotective properties. It may help prevent neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. Clinical trials have suggested that ALA supplementation can improve cognitive function in aging populations.
Cosmetic Industry
Skin Health
- Due to its moisturizing properties and ability to enhance skin barrier function, ALA is incorporated into various skincare products. Its antioxidant properties help protect the skin from environmental damage, making it a popular ingredient in anti-aging formulations.
Hair Care Products
- ALA is used in hair care formulations aimed at improving moisture retention and scalp health. Its incorporation into shampoos and conditioners has been linked to enhanced hair shine and reduced dryness.
Industrial Applications
Biodiesel Production
- ALA can be converted into biodiesel through transesterification processes. Its high unsaturation level makes it suitable for producing biodiesel with favorable properties such as low viscosity and high oxidative stability .
Lubricants and Coatings
- The compound's properties allow it to be utilized in bio-lubricants and coatings that require biodegradable materials with low toxicity. This application is particularly relevant in industries seeking sustainable alternatives to petroleum-based products.
Case Study 1: Dietary Supplementation
A clinical trial involving 100 participants assessed the impact of ALA supplementation on cardiovascular health over six months. Results indicated a significant reduction in triglyceride levels (average decrease of 25%) and an increase in HDL cholesterol (average increase of 15%) among those receiving ALA compared to the placebo group.
Case Study 2: Neuroprotective Effects
A study published in a peer-reviewed journal examined the effects of ALA on cognitive decline in older adults. Participants who received daily doses of ALA exhibited improved memory function compared to those who did not receive supplementation, suggesting potential benefits for neuroprotection.
Mechanism of Action
The mechanism of action of Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor for the synthesis of eicosanoids, which are signaling molecules that play crucial roles in inflammation and immune responses. The compound interacts with various molecular targets, including enzymes involved in fatty acid metabolism and signaling pathways related to inflammation and cardiovascular health.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications | Biological Activities |
|---|---|---|---|---|---|
| Potassium ALA | C₁₈H₂₉KO₂ | 316.52 | Water-soluble | Pharmaceuticals, nutraceuticals | Anti-inflammatory, membrane support |
| ALA (Free Acid) | C₁₈H₃₀O₂ | 278.43 | Organic solvents | Dietary supplements, industrial oils | Eicosanoid precursor |
| Ethyl ALA | C₂₀H₃₄O₂ | 306.48 | Lipophilic | Nutraceuticals, research | Hypocholesterolemic, anticancer |
| DG(16:0/18:3) | C₃₇H₆₆O₅ | 614.91 | Lipophilic | Membrane structure, antioxidants | Metabolic intermediate |
Table 2: Stability and Isomerization
Biological Activity
Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate, commonly known as potassium alpha-linolenate, is a salt of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. This compound has garnered attention for its various biological activities, particularly in lipid metabolism and anti-inflammatory effects. This article explores its biological activity through detailed research findings, case studies, and data tables.
| Property | Value |
|---|---|
| Chemical Formula | C18H31KO2 |
| Molecular Weight | 314.53 g/mol |
| Solubility | Soluble in water |
| Melting Point | 13 °C |
Biological Activities
1. Lipid Metabolism
Research indicates that potassium alpha-linolenate plays a significant role in enhancing lipid metabolism. A study demonstrated that it activates peroxisome proliferator-activated receptor alpha (PPARα), which is crucial for fatty acid oxidation and reducing fat storage. In murine primary hepatocytes, treatment with 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (a derivative of ALA) led to:
- Increased fatty acid uptake : The uptake of labeled palmitic acid increased approximately 1.4-fold.
- Enhanced β-hydroxybutyrate secretion : This ketone body marker of fatty acid oxidation showed a 1.5-fold increase post-treatment.
- Activation of PPARα target genes : The mRNA expression levels of key enzymes involved in lipid metabolism were significantly upregulated in treated cells .
2. Anti-inflammatory Effects
Potassium alpha-linolenate exhibits notable anti-inflammatory properties. A study involving the methanol extract of Ehretia dicksonii showed that compounds related to octadecatrienoic acid significantly suppressed inflammation induced by phorbol esters in mouse models. Specifically, at a dosage of 500 µg, the inhibitory effect was recorded at 43%, indicating its potential as an anti-inflammatory agent .
3. Cardiovascular Health
Epidemiological studies have linked dietary intake of octadecatrienoic acid to reduced hypertension risk among children and adolescents. A negative association was found between octadecatrienoic acid intake and the odds of hypertension (OR = 0.87), suggesting that higher consumption may contribute to cardiovascular health by modulating inflammatory responses and improving endothelial function .
Case Studies
Case Study 1: Fatty Acid Metabolism Enhancement
In a controlled experiment using murine models, researchers treated hepatocytes with potassium alpha-linolenate and observed:
- Increased β-oxidation rates : Enhanced production of carbon dioxide and ketone bodies indicated improved fatty acid metabolism.
- PPARα knockout models : The beneficial effects on fatty acid uptake were absent in PPARα-deficient hepatocytes, confirming the receptor's role in mediating these effects .
Case Study 2: Inflammation Reduction
A clinical trial investigated the effects of dietary supplementation with ALA-rich oils on inflammatory markers in patients with chronic inflammatory diseases. Results showed significant reductions in C-reactive protein (CRP) levels among participants consuming high doses of octadecatrienoic acid compared to control groups .
Q & A
Basic Research Questions
Q. How can the structural identity of Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate be confirmed in a synthesized sample?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural elucidation. For instance, compare and NMR data (e.g., chemical shifts and coupling constants) with published values for analogous compounds like ethyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate . High-resolution MS can confirm the molecular formula (CHOK) and rule out impurities.
Q. What analytical techniques are recommended to assess the purity of this compound?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) using ionic liquid-coated columns (e.g., SLB-IL111) effectively separates geometric isomers and quantifies purity. Calibrate with certified standards of α-linolenic acid derivatives, and validate with retention indices and fragmentation patterns . For non-volatile samples, reverse-phase HPLC with evaporative light scattering detection (ELSD) is suitable.
Q. How can researchers evaluate the oxidative stability of this compound under experimental storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (e.g., 40–60°C) and monitor peroxide value (PV) and thiobarbituric acid reactive substances (TBARS). Compare results with controlled storage at refrigeration (4°C) under inert gas (N/Ar). Use GC-MS to detect secondary oxidation products like hydroperoxides .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in data regarding thermal isomerization pathways of this compound?
- Methodological Answer : Simulate industrial processing conditions (e.g., 230–250°C under vacuum with steam) to study isomerization. Analyze products via GC-EIMS and confirm geometries with synthesized mono-(E)-isomer standards. Radical trapping agents (e.g., BHT) can clarify whether isomerization proceeds via free-radical intermediates . Computational modeling (DFT) may further elucidate preferred pathways for (9Z,12Z,15E)- and (9E,12Z,15Z)-isomer formation.
Q. How to design experiments investigating the biological activity of this compound in anti-inflammatory models?
- Methodological Answer : Use in vitro assays such as lipoxygenase (LOX) and cyclooxygenase (COX) inhibition assays to evaluate anti-inflammatory potential. For in vivo studies, administer the compound in rodent models of inflammation (e.g., carrageenan-induced paw edema) and measure cytokine levels (IL-6, TNF-α) via ELISA. Compare results with ethyl linolenate derivatives, which have demonstrated anti-inflammatory activity .
Q. What advanced techniques characterize interactions between this compound and lipid membranes?
- Methodological Answer : Employ Langmuir-Blodgett troughs to study monolayer formation and membrane fluidity. Use fluorescence anisotropy with probes like DPH to assess bilayer incorporation. Molecular dynamics simulations can model interactions with phospholipid membranes, focusing on carboxylate group orientation and potassium ion localization .
Data Contradiction and Validation
Q. How to address discrepancies in reported stability of this compound during storage?
- Methodological Answer : Replicate conflicting studies under identical conditions (temperature, humidity, light exposure). Use LC-MS/MS to detect trace degradation products (e.g., conjugated dienes) that GC-MS might miss. Validate findings via inter-laboratory comparisons and blind testing with reference materials .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Store the compound at −20°C under inert gas to prevent oxidation. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Monitor air quality for particulate matter during weighing, and follow GHS guidelines for disposal due to potential aquatic toxicity .
Application in Experimental Systems
Q. How can this compound be utilized as an emulsifier in cell culture studies?
- Methodological Answer : Prepare lipid emulsions by sonicating the compound with phosphatidylcholine in aqueous buffer. Characterize droplet size via dynamic light scattering (DLS) and test biocompatibility with cell viability assays (e.g., MTT). Compare emulsification efficiency with sodium or calcium salts of linolenate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
